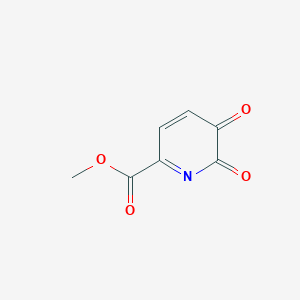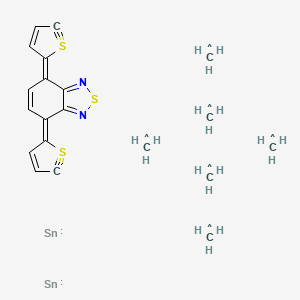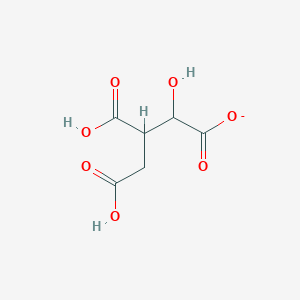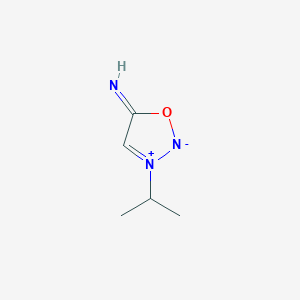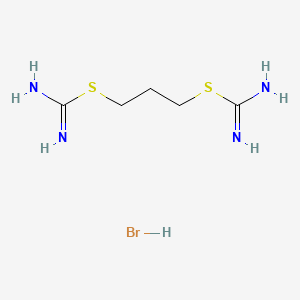
Propylene diisothiuronium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene diisothiuronium dibromide is a chemical compound with the molecular formula C₅H₁₂Br₂N₄S₂. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is primarily used in research and industrial applications due to its reactivity and potential for forming complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene diisothiuronium dibromide can be synthesized through the reaction of thiourea with propylene dibromide. The process involves refluxing a mixture of thiourea and propylene dibromide in ethanol. The reaction is exothermic and results in the formation of this compound, which can be isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient reflux condensers and filtration systems is crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Propylene diisothiuronium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Propylene diisothiuronium dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of propylene diisothiuronium dibromide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is attributed to the presence of isothiuronium groups, which are highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethylene diisothiuronium dibromide
- 1,3-Dimercaptopropane
- S-Ethylisothiourea hydrobromide
Uniqueness
Propylene diisothiuronium dibromide is unique due to its specific molecular structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
64039-23-2 |
|---|---|
Molecular Formula |
C5H13BrN4S2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H |
InChI Key |
AINJSHZWUYIXOP-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
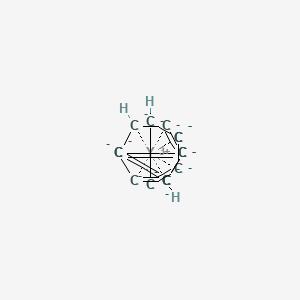
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
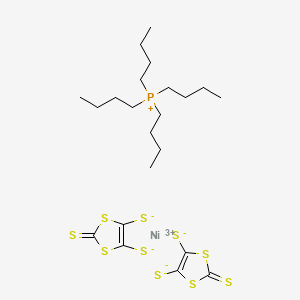
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
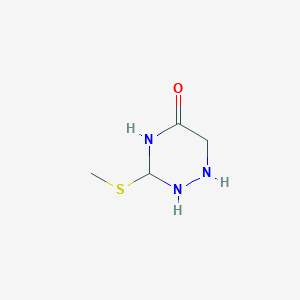
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
